molecular formula C25H23NO5S B2860335 1-benzyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 866845-77-4

1-benzyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2860335
CAS No.: 866845-77-4
M. Wt: 449.52
InChI Key: CJEMXTSHZVDKDZ-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a synthetic 1,4-dihydroquinolin-4-one derivative. This class of compounds is recognized for diverse pharmacological activities, including antibacterial, anti-inflammatory, and anti-neurodegenerative effects . The compound features a dihydroquinolin-4-one core substituted with a benzyl group at position 1, methoxy groups at positions 6 and 7, and a 4-methylbenzenesulfonyl (tosyl) group at position 2. The tosyl group enhances metabolic stability, while the benzyl and methoxy substituents influence lipophilicity and target binding .

Properties

IUPAC Name

1-benzyl-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5S/c1-17-9-11-19(12-10-17)32(28,29)24-16-26(15-18-7-5-4-6-8-18)21-14-23(31-3)22(30-2)13-20(21)25(24)27/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEMXTSHZVDKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The following sections will explore its synthesis, mechanisms of action, and biological activities supported by various studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Starting Materials : The synthesis begins with 1,3-benzodioxole, 6,7-dimethoxyquinoline, and 4-methylbenzenesulfonyl chloride.
  • Nitration and Reduction : Nitration of 1,3-benzodioxole followed by reduction to form the corresponding amine.
  • Coupling Reaction : Coupling of the amine with 6,7-dimethoxyquinoline under specific conditions.
  • Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to cellular receptors, modulating signal transduction.
  • DNA/RNA Intercalation : It has the potential to intercalate into DNA or RNA, impacting gene expression and replication.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that derivatives of quinoline compounds possess significant antitumor properties. Specifically, related compounds have shown to inhibit microtubule assembly and act as competitive inhibitors of tubulin binding sites. This mechanism is crucial for their antimitotic activity .

CompoundActivity TypeMechanism
This compoundAntitumorInhibition of microtubule assembly
Related Quinoline DerivativesAntimitoticCompetitive inhibition of tubulin binding

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Studies utilizing molecular docking techniques predicted its effectiveness against various bacterial strains. The structural features that enhance its interaction with microbial targets are crucial for its efficacy .

Case Studies

Several studies have explored the biological activity of quinoline derivatives similar to this compound:

  • A study demonstrated that derivatives with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. This suggests that structural modifications can significantly impact biological activity .
  • Another investigation highlighted the compound's potential as an antimicrobial agent through in vitro assays against pathogenic bacteria and fungi .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structure and Substituent Variations

The pharmacological and physicochemical properties of dihydroquinolin-4-one derivatives are highly dependent on substituents and core modifications. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison
Compound Name Core Structure Substituents (Position) Key Features
Target Compound: 1-Benzyl-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 1,4-Dihydroquinolin-4-one 1: Benzyl; 3: 4-methylbenzenesulfonyl; 6,7: Methoxy Enhanced metabolic stability due to tosyl group; moderate lipophilicity
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one 1,4-Dihydroquinolin-4-one 1: 4-Chlorobenzyl; 3: Benzenesulfonyl; 6,7: Methoxy Chlorine atom increases electron-withdrawing effects; potential higher potency
4-[(1-Benzyl-6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]-N-phenylbenzamide Quinazolin-4(1H)-one 1: Benzyl; 3: Benzamide-linked methyl; 6,7: Methoxy Quinazoline core may alter target specificity (e.g., kinase inhibition)
Key Observations:
  • Sulfonyl vs. Acyl Groups: The target compound’s 3-tosyl group () likely improves stability compared to 3-acyl derivatives (e.g., 3-acyl-2-amino analogues in ), which may be more prone to hydrolysis .
  • Core Modifications : The quinazoline core in ’s compound diverges significantly, likely shifting activity toward kinase-related pathways rather than anti-inflammatory or antibacterial effects .
Key Findings:
  • Anti-Inflammatory Potential: The target compound’s tosyl group may mimic sulfonamide-based anti-inflammatory drugs (e.g., celecoxib), suggesting COX-2 inhibition as a plausible mechanism .
  • Synthesis Efficiency : The use of β-keto amides () is a common pathway, but the tosyl group introduces additional steps compared to acyl derivatives.

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